

Wighteone Purity Validation: A Technical Support Guide

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Compound of Interest

Compound Name: **Wighteone**

Cat. No.: **B192679**

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This guide provides researchers, scientists, and drug development professionals with essential information for validating the purity of **Wighteone** for experimental use. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **Wighteone** and what are its key properties?

Wighteone is a naturally occurring isoflavone, a type of flavonoid, that has been isolated from various plants.^{[1][2]} It is recognized for its antioxidant, anti-inflammatory, and anticancer properties.^[3] Key chemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₈ O ₅	[1][3][4]
Molecular Weight	338.36 g/mol	[2][3][4]
Exact Mass	338.1154	[1][3][4]
Appearance	Yellow powder	[5]
Common Synonyms	Erythrinin B, 6-Isopentenylgenistein	[1][6]

Q2: How should I store my **Wighteone** sample to ensure its stability?

Proper storage is critical to prevent degradation. For solid **Wighteone** powder, store in a dry, dark environment. Use the following temperature guidelines:

- Short-term (days to weeks): 0 - 4°C.[3]
- Long-term (months to years): -20°C.[3][6]

For stock solutions (e.g., in DMSO), aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[7] The compound is generally stable for a few weeks during standard shipping at ambient temperatures.[3]

Q3: What are the potential impurities in a **Wighteone** sample?

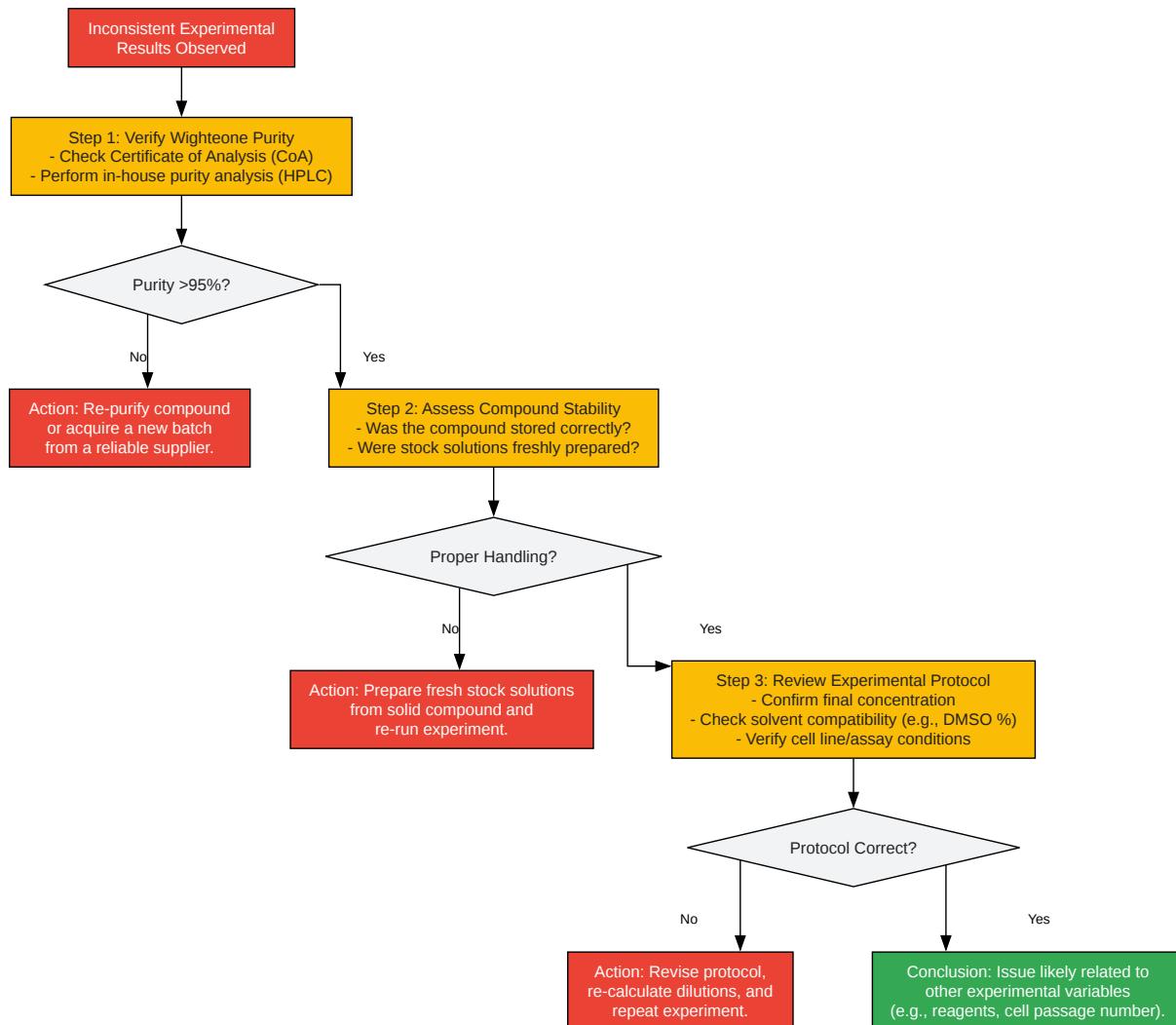
Impurities in natural product samples like **Wighteone** can arise from several sources during isolation or synthesis. These may include:

- Structurally Related Compounds: Other flavonoids or natural products from the source plant that were not fully separated during purification.[8]
- Residual Solvents: Trace amounts of solvents (e.g., methanol, ethanol, acetonitrile) used during the extraction and purification process.[9][10]
- Reagents and By-products: If the compound is synthesized, unreacted starting materials or by-products from the chemical reactions can be present.[8][9]
- Degradation Products: Impurities can form due to exposure to light, air (oxidation), or improper storage conditions.[9][11]

Troubleshooting Experimental Inconsistencies

Q: My experimental results using **Wighteone** are inconsistent or unexpected. How can I troubleshoot this?

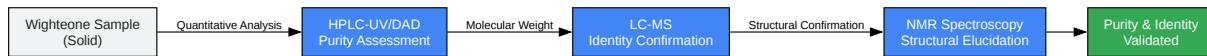
Inconsistent results can often be traced back to compound purity, stability, or experimental setup. Follow this logical guide to identify the potential source of the issue.

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Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols for Purity Validation

A multi-technique approach is recommended for comprehensive purity validation. The general workflow involves initial purity screening with HPLC, followed by identity confirmation with LC-MS and definitive structural elucidation with NMR.



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Caption: Standard workflow for **Wighteone** purity validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of flavonoids.[12][13] A reversed-phase C18 column is typically used with a gradient elution system.[13][14]

Parameter	Recommended Conditions
Column	C18 reversed-phase (e.g., 4.6 x 250 mm, 5 μ m) [13] [14]
Mobile Phase A	0.1% Formic or Acetic Acid in Water [13] [14]
Mobile Phase B	Acetonitrile or Methanol [14] [15]
Gradient	Start with 5-10% B, increasing linearly to 90-100% B over 30-40 minutes [14] [16]
Flow Rate	0.5 - 1.0 mL/min [14]
Column Temp.	25 - 30°C [16] [17]
Detection	UV-Vis Diode Array Detector (DAD) at 260-280 nm [12] [14]
Injection Vol.	10 - 20 μ L [12] [17]
Sample Prep.	Dissolve sample in methanol or DMSO to a concentration of ~1 mg/mL [12] [13]

Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS confirms the molecular weight of the compound and any detectable impurities, verifying the identity of **Wighteone**.[\[13\]](#)[\[18\]](#) High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula with high confidence.[\[19\]](#)[\[20\]](#)

Parameter	Recommended Conditions
LC System	Use the same HPLC method as described above.
Mass Spectrometer	Electrospray Ionization (ESI) in positive or negative ion mode[1][18]
Scan Range	m/z 100-500[13]
Expected Ion	[M-H] ⁻ at m/z 337.1086[1]
Data Analysis	Confirm that the measured mass of the major peak corresponds to the theoretical exact mass of Wighteone (338.1154 Da).[1]

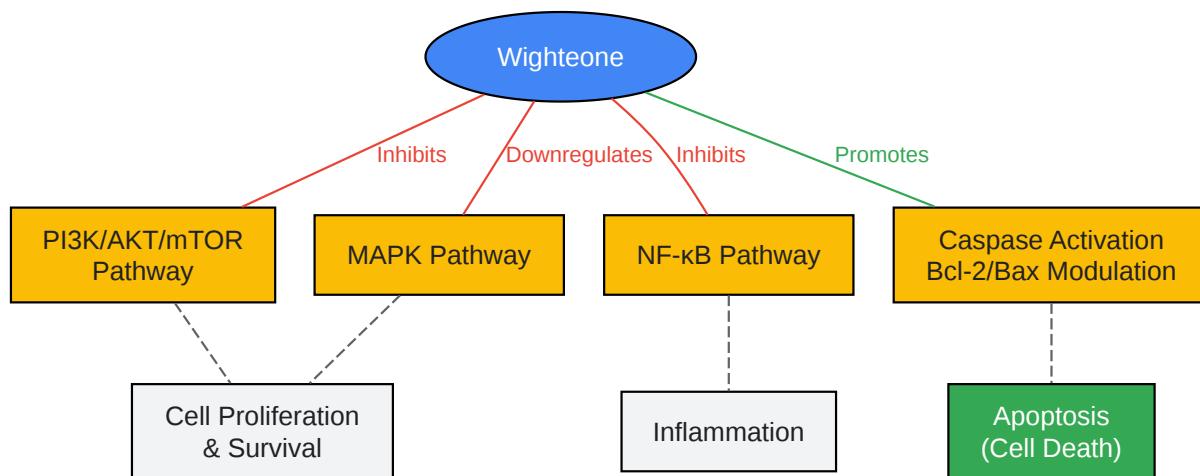
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure elucidation of natural products. [18][21] Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) experiments are necessary to confirm the precise chemical structure and rule out isomeric impurities.[21][22]

Parameter	Recommended Conditions
Spectrometer	400 MHz or higher[17]
Solvent	Deuterated DMSO (DMSO-d ₆) or Methanol (CD ₃ OD)[23]
Sample Prep.	Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent.
Experiments	¹ H NMR, ¹³ C NMR, DEPT, COSY, HSQC, HMBC[21]
Data Analysis	Compare observed chemical shifts and coupling constants with published data for Wighteone or structurally related flavonoids to confirm the identity and stereochemistry.[22][24]

Wighteone and Cellular Signaling Pathways

Understanding how **Wighteone** interacts with cellular pathways is crucial for experimental design. It is known to modulate several key signaling cascades involved in cancer and inflammation.[3]



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Caption: Key signaling pathways modulated by **Wighteone**.

Wighteone has been shown to exert its biological effects, such as anticancer and anti-inflammatory activities, through the modulation of multiple pathways.[3] These include:

- Inhibition of NF-κB Signaling: This pathway is a crucial regulator of immune and inflammatory responses.[3][25]
- Downregulation of PI3K/AKT/mTOR and MAPK Pathways: These are key pathways that promote cell proliferation and survival in cancer.[3][26]
- Induction of Apoptosis: **Wighteone** can trigger programmed cell death by activating caspases and modulating the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2. [3]

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